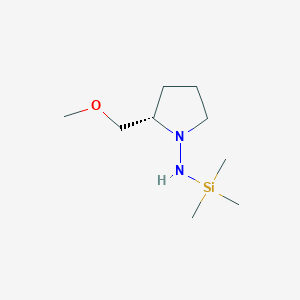
(R)-8-Bromo-2-aminotetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-8-Bromo-2-aminotetralin, also known as 8-Br-AT or 8-Br-ATP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of tetralin derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of (R)-8-Bromo-2-aminotetralin involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the modulation of neurotransmitter release. Studies have also suggested that (R)-8-Bromo-2-aminotetralin may act as a partial agonist at the dopamine D2 receptor, which is another important target for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-8-Bromo-2-aminotetralin are diverse and complex. Studies have shown that this compound can modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to exhibit anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines. In addition, (R)-8-Bromo-2-aminotetralin has been shown to have a neuroprotective effect, which may be due to its ability to modulate oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (R)-8-Bromo-2-aminotetralin in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for the specific modulation of this receptor without affecting other receptors in the brain. However, one of the limitations of using (R)-8-Bromo-2-aminotetralin is its relatively low potency compared to other dopamine agonists. This may limit its usefulness in certain experiments where higher potency is required.
Direcciones Futuras
There are several future directions for the study of (R)-8-Bromo-2-aminotetralin. One potential direction is the investigation of its potential therapeutic applications in neuropsychiatric disorders. Studies have shown that (R)-8-Bromo-2-aminotetralin may have a beneficial effect in the treatment of addiction, schizophrenia, and depression. Another potential direction is the development of more potent and selective analogs of (R)-8-Bromo-2-aminotetralin for use in lab experiments and potential therapeutic applications. Finally, further research is needed to elucidate the precise mechanisms of action of (R)-8-Bromo-2-aminotetralin and its effects on neurotransmitter release and inflammation.
Métodos De Síntesis
The synthesis of (R)-8-Bromo-2-aminotetralin involves several steps, including the preparation of the starting materials and the reaction conditions. One of the most commonly used methods for synthesizing (R)-8-Bromo-2-aminotetralin is through the reduction of 8-bromo-2-nitrotetralin using a palladium catalyst. This method yields high purity and high yields of (R)-8-Bromo-2-aminotetralin.
Aplicaciones Científicas De Investigación
(R)-8-Bromo-2-aminotetralin has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that (R)-8-Bromo-2-aminotetralin acts as a selective agonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. This receptor has been implicated in a range of neuropsychiatric disorders, including addiction, schizophrenia, and depression. (R)-8-Bromo-2-aminotetralin has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLDZYAFGPNHL-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628468 |
Source


|
| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161661-17-2 |
Source


|
| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)






